molecular formula C18H22N2OS B5165841 2-(dimethylamino)-N-[(5-methylthiophen-2-yl)methyl]-1,3-dihydroindene-2-carboxamide

2-(dimethylamino)-N-[(5-methylthiophen-2-yl)methyl]-1,3-dihydroindene-2-carboxamide

Cat. No.: B5165841
M. Wt: 314.4 g/mol
InChI Key: PEZOFSBZKHVKLD-UHFFFAOYSA-N
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Description

2-(dimethylamino)-N-[(5-methylthiophen-2-yl)methyl]-1,3-dihydroindene-2-carboxamide is a complex organic compound with a unique structure that includes a dimethylamino group, a thiophene ring, and an indene carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)-N-[(5-methylthiophen-2-yl)methyl]-1,3-dihydroindene-2-carboxamide typically involves multiple steps, starting with the preparation of the indene carboxamide core. This can be achieved through a series of reactions including Friedel-Crafts acylation, reduction, and amide formation. The thiophene ring is then introduced via a cross-coupling reaction, and the dimethylamino group is added through nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(dimethylamino)-N-[(5-methylthiophen-2-yl)methyl]-1,3-dihydroindene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carboxamide moiety can be reduced to an amine.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(dimethylamino)-N-[(5-methylthiophen-2-yl)methyl]-1,3-dihydroindene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(dimethylamino)-N-[(5-methylthiophen-2-yl)methyl]-1,3-dihydroindene-2-carboxamide involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. The indene carboxamide moiety can form hydrogen bonds with various biomolecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • **2-(dimethylamino)-2-(thiophen-2-yl)ethyl][(5-methylthiophen-2-yl)methyl]amine
  • **2-(dimethylamino)-2-(furan-2-yl)ethyl][(5-methylthiophen-2-yl)methyl]amine

Uniqueness

2-(dimethylamino)-N-[(5-methylthiophen-2-yl)methyl]-1,3-dihydroindene-2-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the indene carboxamide moiety differentiates it from other similar compounds, providing unique opportunities for interaction with biological targets and potential therapeutic applications.

Properties

IUPAC Name

2-(dimethylamino)-N-[(5-methylthiophen-2-yl)methyl]-1,3-dihydroindene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c1-13-8-9-16(22-13)12-19-17(21)18(20(2)3)10-14-6-4-5-7-15(14)11-18/h4-9H,10-12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZOFSBZKHVKLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CNC(=O)C2(CC3=CC=CC=C3C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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